molecular formula C10H12N4O2S B13034858 4-Amino-5-(2,3-dimethoxy-phenyl)-4H

4-Amino-5-(2,3-dimethoxy-phenyl)-4H

Cat. No.: B13034858
M. Wt: 252.30 g/mol
InChI Key: VBAAKQAPGDQFDD-UHFFFAOYSA-N
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Description

4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the thiol group in its structure makes it a versatile compound with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound-[1,2,4]triazole-3-thiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
  • 3-Mercapto-1,2,4-triazole
  • 2-Amino-5,7-dimethoxy-1,2,4-triazole

Uniqueness

4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is unique due to the presence of the 2,3-dimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other triazole derivatives and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

4-amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H12N4O2S/c1-15-7-5-3-4-6(8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17)

InChI Key

VBAAKQAPGDQFDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NNC(=S)N2N

Origin of Product

United States

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